
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexa-1,4-diene, featuring methoxy and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylcyclohexa-1,4-diene typically involves the alkylation of cyclohexa-1,4-diene derivatives. One common method includes the reaction of 3,3-dimethylcyclohexa-1,4-diene with methanol in the presence of an acid catalyst to introduce the methoxy group. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products
Oxidation: Formation of methoxy-substituted cyclohexanones.
Reduction: Production of methoxy-substituted cyclohexanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methoxy-3,3-dimethylcyclohexa-1,4-diene exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1,4-cyclohexadiene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3,3-Dimethoxy-6,6-dimethyl-cyclohexa-1,4-diene: Contains additional methoxy groups, which can alter its chemical behavior.
Uniqueness
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
133649-82-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methoxy-3,3-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-9(2)6-4-8(10-3)5-7-9/h4-8H,1-3H3 |
InChI Key |
YXUOGTQDLFPPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


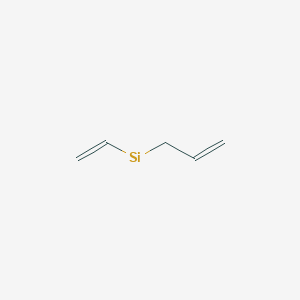
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
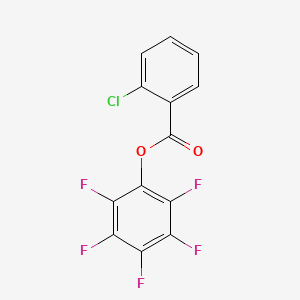
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
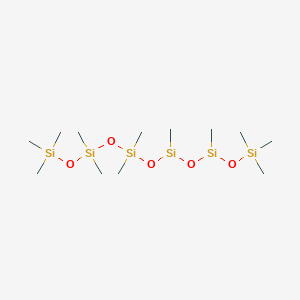
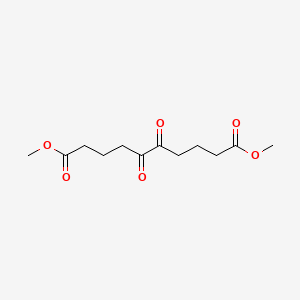
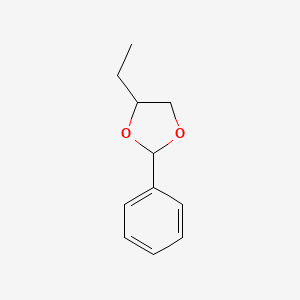
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
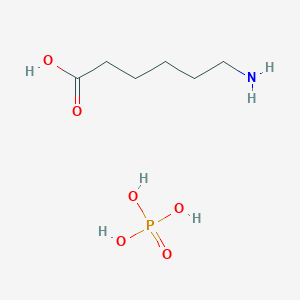
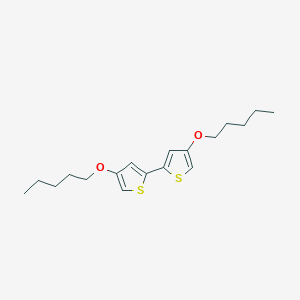
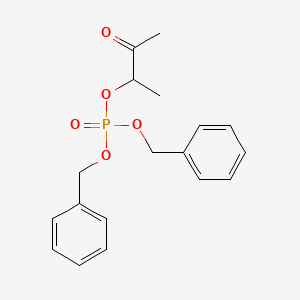
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
